molecular formula C20H17F2N3O2 B2359994 N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209536-32-2

N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2359994
CAS RN: 1209536-32-2
M. Wt: 369.372
InChI Key: FEBUENACWZYFEA-UHFFFAOYSA-N
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Description

N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as FLB-12, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FLB-12 is a pyrazole-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Characterization

  • The compound N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a related compound to the one , was identified, synthesized, and characterized. This highlights the potential for bioisosteric replacements in synthetic cannabinoids (McLaughlin et al., 2016).

Chemical Reactions and Modifications

  • A study demonstrated the electrophilic cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides, leading to the formation of various compounds, including those with a pyrazole ring system (Bondarenko et al., 2015).

Cytotoxicity and Anticancer Potential

  • The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives showed potential for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
  • Similarly, other pyrazole derivatives demonstrated cytotoxicity against breast cancer cell lines, indicating their potential use in cancer research (Ahsan et al., 2018).

Structural Analysis

  • Studies have been conducted to determine the crystal structure and molecular conformations of related compounds, which is crucial for understanding their chemical properties and potential applications in scientific research (Mohandas et al., 2019).

Pharmaceutical Research

  • The title compound and its derivatives have been synthesized and evaluated for their inhibitory activity against certain enzymes, showing potential for pharmaceutical applications (Qi et al., 2015).

Metabolic Studies

  • 19F-NMR spectroscopy has been utilized to study the metabolism and disposition of related compounds, providing insight into their pharmacokinetics and potential therapeutic applications (Monteagudo et al., 2007).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-prop-2-enylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c1-2-11-23-20(26)19-18(27-13-14-3-5-15(21)6-4-14)12-25(24-19)17-9-7-16(22)8-10-17/h2-10,12H,1,11,13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBUENACWZYFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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